N-Methyl-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)propionamide
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Overview
Description
N-Methyl-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)propionamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)propionamide typically involves the reaction of a pyridine derivative with a thiadiazole precursor. One common method involves the cyclization of a hydrazine derivative with a carbon disulfide derivative, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-Methyl-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
N-Methyl-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)propionamide is unique due to its specific combination of a pyridine ring and a thiadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N4OS |
---|---|
Molecular Weight |
248.31 g/mol |
IUPAC Name |
N-methyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H12N4OS/c1-3-9(16)15(2)11-14-13-10(17-11)8-5-4-6-12-7-8/h4-7H,3H2,1-2H3 |
InChI Key |
LBPIGWWAHBSPJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)C1=NN=C(S1)C2=CN=CC=C2 |
Origin of Product |
United States |
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